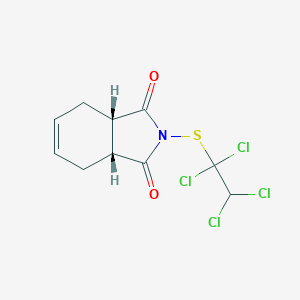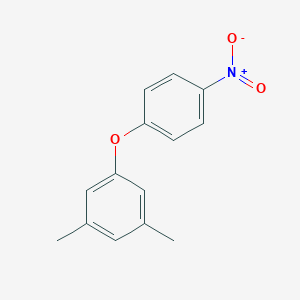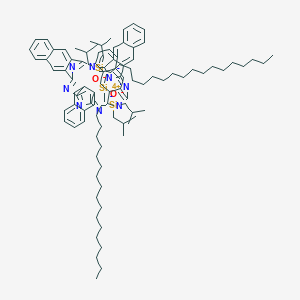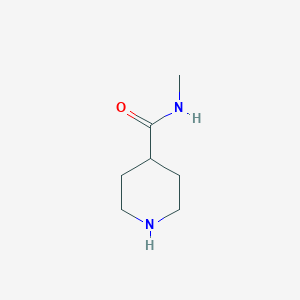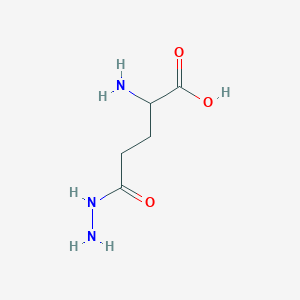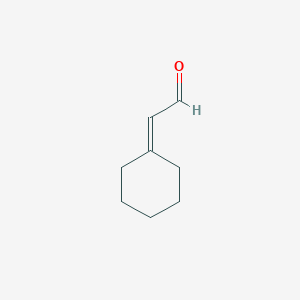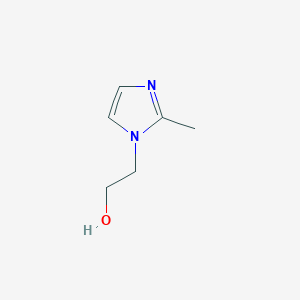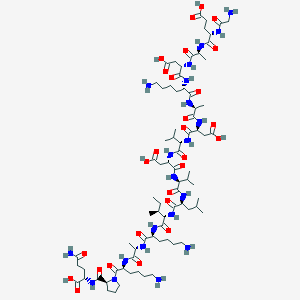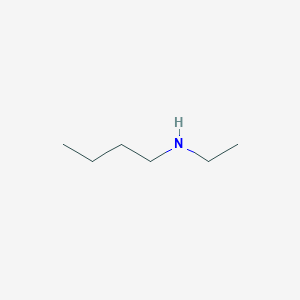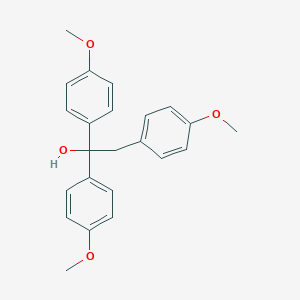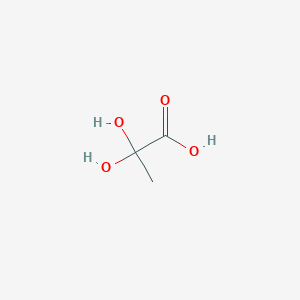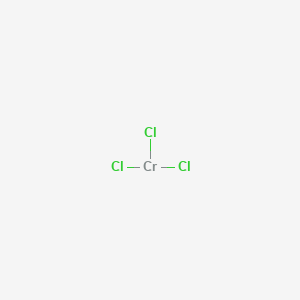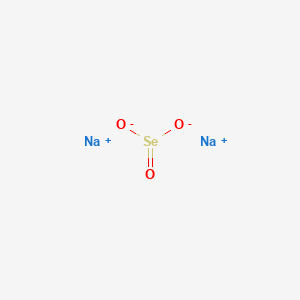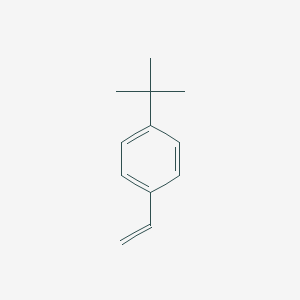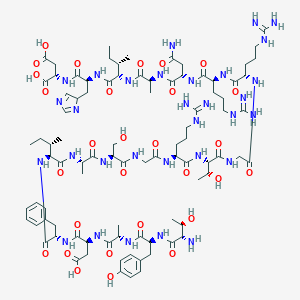
Pki peptide (6-24)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PKI peptide (6-24) is a synthetic peptide derived from the heat-stable inhibitor protein kinase A (PKI). This peptide is widely used in scientific research to study the mechanism of action of PKA and its downstream signaling pathways. PKA is a crucial enzyme that regulates various cellular processes, including metabolism, gene expression, and cell growth. PKI peptide (6-24) has been shown to inhibit PKA activity by binding to its catalytic subunit, making it a valuable tool for studying the role of PKA in cellular signaling.
Mécanisme D'action
PKI peptide (Pki peptide (6-24)) inhibits PKA activity by binding to its catalytic subunit. This binding prevents the catalytic subunit from interacting with its substrates, thereby blocking downstream signaling pathways. PKI peptide (Pki peptide (6-24)) binds to the active site of the catalytic subunit, which is located in the C-terminal domain of the protein.
Effets Biochimiques Et Physiologiques
PKI peptide (Pki peptide (6-24)) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit PKA activity in vitro and in vivo, leading to a decrease in downstream signaling pathways. PKI peptide (Pki peptide (6-24)) has also been shown to modulate the activity of other enzymes, such as cyclic nucleotide phosphodiesterases (PDEs) and protein phosphatases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PKI peptide (Pki peptide (6-24)) in lab experiments is its specificity for PKA. This peptide is highly selective for PKA and does not inhibit other kinases or phosphatases. This specificity allows researchers to study the role of PKA in cellular signaling without interfering with other pathways.
One limitation of using PKI peptide (Pki peptide (6-24)) is its short half-life in vivo. This peptide is rapidly degraded by proteases in the bloodstream, which limits its use in animal studies. Another limitation is the potential for off-target effects, particularly at high concentrations.
Orientations Futures
There are several future directions for research involving PKI peptide (Pki peptide (6-24)). One area of interest is the development of more stable analogs of this peptide for use in animal studies. Another area of interest is the use of PKI peptide (Pki peptide (6-24)) in combination with other inhibitors to study the role of PKA in disease states. Additionally, there is potential for the use of PKI peptide (Pki peptide (6-24)) in drug development, particularly for diseases involving dysregulated PKA signaling.
Méthodes De Synthèse
PKI peptide (Pki peptide (6-24)) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise assembly of amino acids on a solid support, followed by cleavage and purification of the peptide. The synthesis of PKI peptide (Pki peptide (6-24)) typically involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry and a resin-bound amino acid derivative. The final product is obtained as a white powder and can be stored at -20°C.
Applications De Recherche Scientifique
PKI peptide (Pki peptide (6-24)) has been widely used in scientific research to study the mechanism of action of PKA and its downstream signaling pathways. It has been used to investigate the role of PKA in various cellular processes, including metabolism, gene expression, and cell growth. PKI peptide (Pki peptide (6-24)) has also been used to study the role of PKA in disease states, such as cancer and diabetes.
Propriétés
Numéro CAS |
136058-52-1 |
|---|---|
Nom du produit |
Pki peptide (6-24) |
Formule moléculaire |
C90H141N31O29 |
Poids moléculaire |
2121.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C90H141N31O29/c1-10-41(3)68(120-82(144)56(30-48-18-13-12-14-19-48)113-81(143)59(34-65(129)130)112-71(133)43(5)106-78(140)55(115-83(145)67(92)46(8)123)31-49-23-25-51(125)26-24-49)85(147)108-44(6)72(134)118-61(39-122)74(136)103-37-63(127)110-53(21-16-28-101-89(95)96)77(139)121-70(47(9)124)84(146)104-38-64(128)109-52(20-15-27-100-88(93)94)75(137)111-54(22-17-29-102-90(97)98)76(138)114-58(33-62(91)126)79(141)107-45(7)73(135)119-69(42(4)11-2)86(148)116-57(32-50-36-99-40-105-50)80(142)117-60(87(149)150)35-66(131)132/h12-14,18-19,23-26,36,40-47,50,52-61,67-70,122-125H,10-11,15-17,20-22,27-35,37-39,92H2,1-9H3,(H2,91,126)(H,103,136)(H,104,146)(H,106,140)(H,107,141)(H,108,147)(H,109,128)(H,110,127)(H,111,137)(H,112,133)(H,113,143)(H,114,138)(H,115,145)(H,116,148)(H,117,142)(H,118,134)(H,119,135)(H,120,144)(H,121,139)(H,129,130)(H,131,132)(H,149,150)(H4,93,94,100)(H4,95,96,101)(H4,97,98,102)/t41-,42-,43-,44-,45-,46+,47+,50?,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-,70-/m0/s1 |
Clé InChI |
NBNUEAFSTNVCPT-GRHHDRIGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |
Séquence |
TYADFIASGRTGRRNAIXD |
Synonymes |
PKi peptide (6-24) protein kinase inhibitor peptide (6-24) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



